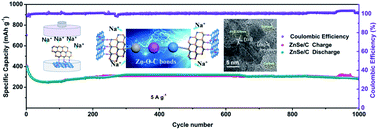Zn–O–C bonds for efficient electron/ion bridging in ZnSe/C composites boosting the sodium-ion storage†
Journal of Materials Chemistry A Pub Date: 2022-01-07 DOI: 10.1039/D1TA10108K
Abstract
Metal-selenides are one of the next-generation anode materials for sodium-ion batteries (SIBs), but they suffer from sluggish charge/ion transport, huge volume expansion and aggregation of particles. Herein, ZnSe/C composites with Zn–O–C bonds and 3D hierarchical structure were successfully prepared. Precisely, ZnSe nanoparticles are tightly riveted in the 3D carbon matrix crosslinking by Zn–O–C bonds. The 3D carbon network improves structure stability by restricting volume expansion. More importantly, experimental results along with DFT calculations reveal that Zn–O–C bonds served as electron/charge bridge accelerate charge/ion transfer, indicating fast reaction kinetics. Electrochemically, ZnSe/C composites show an ultra-long lifetime of 1000 cycles at 5 A g−1 with a capacity of 281 mA h g−1. Furthermore, the electrochemical mechanism of conversion and alloy reactions is revealed by monitoring the phase evolutions and internal impedance changes during the charge–discharge process. Remarkably, the superior cycling life arising from 3D carbon matrix and Zn–O–C bonds demonstrates ZnSe/C composites as reversible and promising anode materials for SIBs. Valence bond bridging such as metal–O–C bonds will have broad prospects for enhancing structural stability and electrochemical properties.

Recommended Literature
- [1] Boosting the photocatalytic performance via isomeric configuration design in covalent organic frameworks†
- [2] Valence tautomerism in a [2 × 2] Co4 grid complex containing a ditopic arylazo ligand†
- [3] Dual-responsive aggregation-induced emission-active supramolecular nanoparticles for gene delivery and bioimaging†
- [4] Morphology of X-ray detector Cs2TeI6 perovskite thick films grown by electrospray method
- [5] A novel colorimetric immunoassay strategy using iron(iii) oxide magnetic nanoparticles as a label for signal generation and amplification†
- [6] Construction of therapeutic glycopeptide hydrogel as a new substitute for antiproliferative drugs to inhibit postoperative scarring formation
- [7] Syntheses and reactions of the bis-boryloxide O(Bpin)2 (pin = O2C2Me4)
- [8] Effect of solvents on the growth of TiO2 nanorods and their perovskite solar cells
- [9] Infrared spectroscopic study of the effect of oleic acid on the deliquescence behaviour of ammonium sulfate aerosol particles
- [10] RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 129212-21-1









